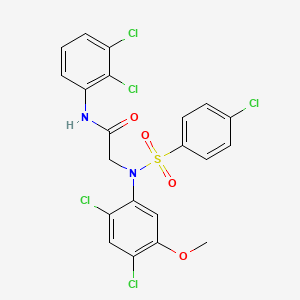

2-(N-(4-chlorophenylsulfonyl)-2,4-dichloro-5-methoxyphenylamino)-N-(2,3-dichlorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex acetamide with multiple substituents on the phenyl rings, including chloro, methoxy, and sulfonyl groups. While the specific compound is not directly discussed in the provided papers, similar structures such as 2-chloroacetamides with various phenyl substitutions are mentioned. These compounds are of interest due to their potential intermolecular interactions and crystal packing, which can be crucial for their physical properties and biological activities .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the acylation of aromatic amines with chloroacetyl chloride or similar acylating agents. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . Another example is the synthesis of N-Methyl-2-[4-(4-chlorophenoxy)phenoxy] Acetamide, which was synthesized from 4-phenoxyphenol and 2-chloroacetyl methylamine . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of the acetamide group and its interactions with substituents on the phenyl rings. The orientation of substituents can significantly affect the overall molecular conformation. For example, in one of the compounds, the chlorophenyl ring is oriented at an angle of 7.1° with respect to the thiazole ring . The crystal structure of another compound exhibits intermolecular hydrogen bonds of the type N–H⋯O . These structural features are likely to be relevant for the compound as well.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the acetamide group and the aromatic substituents. The papers provided do not detail specific reactions for the compound , but they do mention intermolecular interactions such as hydrogen bonding and halogen interactions, which can influence the reactivity and stability of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The crystal packing, hydrogen bonding, and other intermolecular interactions play a significant role in determining the melting points, solubility, and other physical properties. For example, molecules of one compound are linked into chains through intermolecular N–H⋯O hydrogen bonds , while another compound forms complex sheets built solely from hydrogen bonds . These properties are essential for understanding the behavior of the compound in different environments and could be used to predict the properties of the compound .

Applications De Recherche Scientifique

Crystal Structure Analysis

- Structural Conformation: The compound exhibits a trans conformation of N—H and C=O bonds in its SO2—NH—CO—C group, analogous to similar compounds. The planarity of its molecular unit and the dihedral angle with the benzene ring are of significant interest in crystallography and molecular design (Gowda et al., 2008).

Quantum Chemical Properties

- Molecular and Thermodynamic Properties: Quantum chemical calculations using density functional theory (DFT) have been applied to similar compounds to understand their structural parameters, vibrational frequencies, and thermodynamic properties. Such studies are crucial for predicting sites and reactivities towards electrophilic and nucleophilic attacks (Choudhary et al., 2014).

Reactivity and Synthesis

- Reactivity with Various Nucleophilic Agents: The compound, similar to its derivatives, shows interesting reactivity patterns when condensed with nucleophilic reagents like ammonia, amines, hydrazine, etc. These reactions are significant for the development of potential herbicides and understanding their IR and NMR spectral characteristics (Cremlyn & Cronje, 1979).

Antibacterial and Anti-enzymatic Potential

- Pharmacological Evaluation: Derivatives of the compound have been synthesized and evaluated for antibacterial and anti-enzymatic potentials. Hemolytic studies on these derivatives provide valuable information about their cytotoxic behavior, which is crucial in drug development and biochemical research (Nafeesa et al., 2017).

Hydrogen Bond Studies

- Intramolecular and Intermolecular Hydrogen Bonding: Hydrogen bond studies in substituted derivatives reveal insights into intra- and intermolecular hydrogen bonds' formation and their electronic behaviors. Such studies are essential in molecular dynamics and pharmaceutical chemistry (Romero & Margarita, 2008).

Herbicidal Application

- Use in Agriculture: Derivatives of the compound are used as herbicides for controlling annual grasses and broad-leaved weeds in various crops. Understanding their modes of action and environmental impact is vital in agricultural chemistry (Weisshaar & Böger, 1989).

Propriétés

IUPAC Name |

2-(2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-methoxyanilino)-N-(2,3-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15Cl5N2O4S/c1-32-19-10-18(15(24)9-16(19)25)28(33(30,31)13-7-5-12(22)6-8-13)11-20(29)27-17-4-2-3-14(23)21(17)26/h2-10H,11H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCMUMZSISMNDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N(CC(=O)NC2=C(C(=CC=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15Cl5N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((1-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2502501.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-fluorobenzamide](/img/structure/B2502502.png)

![[4-[(3-Nitrophenyl)methylideneamino]phenyl] 4-tert-butylbenzoate](/img/structure/B2502503.png)

![3-[4-(Fluorosulfonyl)phenyl]propanoic acid](/img/structure/B2502505.png)

![3-benzyl-8-(2-chloroethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2502508.png)

![5-amino-N-(2-furylmethyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502513.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2502523.png)